3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Its structure features a triazolo-pyridine core substituted with a sulfonamide group at position 8, further modified by N-disubstitution with 4-methylphenyl and 3-methylbenzyl groups. The methyl groups on both aromatic rings and the triazolo core enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-9-11-20(12-10-16)26(15-19-7-4-6-17(2)14-19)29(27,28)21-8-5-13-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXDKSTUFAYDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, including herbicidal, antifungal, insecticidal, antimalarial, and antimicrobial properties.
- Molecular Formula: C22H22N4O2S
- Molecular Weight: 406.5 g/mol
- IUPAC Name: this compound
1. Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal effects. For instance, studies have shown that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives demonstrate effective control over various weed species at low application rates (Moran et al., 2003) .
2. Antifungal and Insecticidal Activities
Several derivatives of the [1,2,4]triazolo[4,3-a]pyridine class have been evaluated for their antifungal and insecticidal properties. Bioassays indicated that these compounds exhibit notable antifungal activity against pathogens such as Rhizoctonia solani and Helminthosporium maydis, as well as insecticidal efficacy against pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017) .
3. Antimalarial Potential
A series of studies have focused on the antimalarial potential of triazolo[4,3-a]pyridine derivatives. Notably, in vitro evaluations against Plasmodium falciparum revealed that certain compounds within this series exhibited promising antimalarial activity with IC50 values indicating effective inhibition (Karpina et al., 2020) . This suggests a pathway for developing novel antimalarial agents.
4. Antimicrobial Properties
Compounds related to this compound have also shown significant antimicrobial properties. Studies report effective inhibition against a variety of microorganisms including Escherichia coli, Staphylococcus aureus, Aspergillus flavus, and Candida albicans (Suresh et al., 2016) .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Herbicidal | Various weed species | Significant control at low rates | Moran et al., 2003 |
| Antifungal | Rhizoctonia solani | Good antifungal activity | Xu et al., 2017 |
| Insecticidal | Plutella xylostella | Effective insecticidal action | Xu et al., 2017 |
| Antimalarial | Plasmodium falciparum | Promising antimalarial activity | Karpina et al., 2020 |
| Antimicrobial | Escherichia coli, Staphylococcus aureus | Significant antimicrobial activity | Suresh et al., 2016 |
Case Studies
Case Study 1: Antifungal Efficacy
In a study conducted by Xu et al. (2017), various derivatives of the triazolo[4,3-a]pyridine structure were synthesized and tested for antifungal efficacy against common agricultural pathogens. The results indicated that certain compounds not only inhibited fungal growth but also showed potential for use in crop protection strategies.
Case Study 2: Antimalarial Research
Karpina et al. (2020) explored the antimalarial properties of a library of triazolo[4,3-a]pyridine sulfonamides. Their findings highlighted several compounds with IC50 values below the threshold for promising antimalarial candidates. This research underscores the potential for these compounds in developing new treatments for malaria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs synthesized via analogous routes (General Procedure D, involving N,N-disubstitution of sulfonamide intermediates with benzyl chlorides) .
Physicochemical and Spectroscopic Properties
NMR Trends :
- The target compound’s ¹H-NMR would show characteristic methyl singlets (δ ~2.0–2.7 ppm for aryl-CH3 and triazolo-CH3) and a benzyl-CH2 signal (δ ~5.1–5.3 ppm), similar to 8c .
- Electron-withdrawing substituents (e.g., Cl in 8a) downfield-shift aromatic protons (δ 7.0–7.5 ppm), whereas electron-donating groups (e.g., methoxy in 8c) upfield-shift protons (δ 6.6–6.8 ppm) .
Mass Spectrometry :
- The molecular ion peak for the target compound (MW = 434.5 g/mol) would appear at m/z ~435 [M+H]⁺, comparable to 8c (m/z = 436.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
